Sorbitan octadecanoate

Descripción

Amphiphilic Molecular Architecture and Its Implications for Interfacial Science

The defining characteristic of sorbitan octadecanoate, and indeed all surfactants, is its amphiphilic molecular structure. This means the molecule possesses both a hydrophilic (water-loving) and a hydrophobic (water-repelling) part. cymitquimica.comshreechem.in The hydrophilic portion is the sorbitan head, derived from the dehydration of sorbitol, which contains hydroxyl (-OH) groups. atamanchemicals.comnih.gov The hydrophobic part is the long hydrocarbon tail, which in the case of this compound, is the octadecanoyl group (stearic acid). cymitquimica.com

This dual nature has profound implications for interfacial science, the study of phenomena occurring at the boundary between two phases (e.g., oil-water, air-liquid). When introduced into a system containing both oil and water, this compound molecules orient themselves at the interface. The hydrophilic sorbitan heads align towards the aqueous phase, while the hydrophobic stearic acid tails extend into the oily phase. This arrangement reduces the interfacial tension between the two liquids, making it easier for them to mix and form a stable emulsion. cymitquimica.comatamanchemicals.com The study of how the molecular structure of sorbitan esters, including the length and saturation of the fatty acid chain, affects their behavior at interfaces is an active area of research. core.ac.uk This understanding is crucial for designing and controlling the stability and properties of emulsions, foams, and other dispersed systems in various industrial and scientific applications. nih.govcore.ac.uk

Properties of this compound

| Property | Value |

| Chemical Formula | C24H46O6 nih.gov |

| Molar Mass | 430.6 g/mol nih.gov |

| Appearance | Waxy, creamy white powder or flakes atamanchemicals.comwikipedia.org |

| Solubility | Insoluble in cold water; dispersible in hot water. Soluble in ethanol, mineral oil, and vegetable oil. atamanchemicals.com |

| Hydrophile-Lipophile Balance (HLB) | Approximately 4.7 nih.govfrontiersin.org |

Propiedades

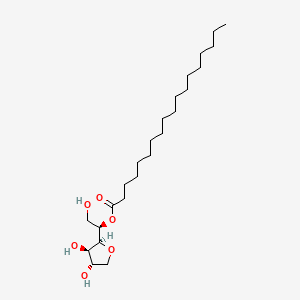

IUPAC Name |

[(1R)-1-[(2S,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] octadecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)30-21(18-25)24-23(28)20(26)19-29-24/h20-21,23-26,28H,2-19H2,1H3/t20-,21+,23+,24+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XELHBEBUAREFRB-XWVZOOPGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(CO)C1C(C(CO1)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)O[C@H](CO)[C@@H]1[C@@H]([C@H](CO1)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Fundamental Interfacial Science and Emulsification Mechanisms of Sorbitan Octadecanoate

Adsorption Behavior at Fluid-Fluid Interfaces

The performance of sorbitan octadecanoate as a surfactant begins with its tendency to adsorb at the interface between two immiscible fluids, such as oil and water. This adsorption is a spontaneous process driven by the reduction of the system's free energy. The lipophilic stearate chain orients itself in the oil phase, while the hydrophilic sorbitan head group prefers the aqueous phase, leading to a significant alteration of the interfacial properties.

This compound, also known as Sorbitan monostearate or Span 60, effectively reduces the interfacial tension between oil and water phases. huanachemical.comatamanchemicals.com By adsorbing at the interface, the surfactant molecules disrupt the cohesive forces between the molecules of the bulk phases, thereby lowering the energy required to create new interfacial area. This reduction in interfacial tension is a key factor in the formation of emulsions, as it facilitates the dispersion of one liquid into another in the form of droplets. huanachemical.comfiveable.me

The surface pressure, which is the reduction in surface tension caused by the presence of a surfactant monolayer, can be measured to characterize the packing and interactions of this compound molecules at an interface. nih.gov Studies on sorbitan monoesters have shown that the lengthening of the saturated hydrocarbon chain, as in this compound, increases the collapse pressure at the water-air interface. nih.govidexlab.comresearchgate.net This indicates the formation of a more stable and condensed monolayer compared to sorbitan esters with shorter or unsaturated alkyl chains. core.ac.uk For instance, the collapse pressure for sorbitan monostearate (Span 60) layers has been measured to be above 60 mN/m, significantly higher than that for the unsaturated-chain sorbitan monooleate (Span 80), which is below 40 mN/m. researchgate.net

Interfacial tension measurements at the water-oil interface show that while differences in the critical micelle concentration (CMC) among various sorbitan monoesters may be small, the hydrophobicity of the surfactant influences the interfacial tension at the CMC (γcmc). nih.govresearchgate.net Generally, γcmc is slightly lowered as the hydrophobicity of the surfactant increases. nih.govresearchgate.net

Table 1: Interfacial Properties of Sorbitan Monoesters

| Surfactant | Common Name | Collapse Pressure at Water-Air Interface (mN/m) | General Observation at Water-Oil Interface |

|---|---|---|---|

| Sorbitan Monostearate | Span 60 | > 60 researchgate.net | Forms stable, condensed monolayers. core.ac.uk |

| Sorbitan Monolaurate | Span 20 | < 40 researchgate.net | Forms more expanded monolayers. core.ac.uk |

| Sorbitan Monooleate | Span 80 | < 40 researchgate.net | Larger molecular area compared to saturated counterparts. nih.govresearchgate.net |

Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules in the bulk solution begin to self-assemble into aggregates called micelles. rheosense.comjmaterenvironsci.com The CMC is a fundamental property that indicates the surfactant's efficiency; a lower CMC value signifies that less surfactant is needed to saturate the interfaces and form micelles. The CMC can be determined by observing the abrupt change in various physicochemical properties of the solution, such as surface tension, conductivity, or viscosity, as a function of surfactant concentration. rheosense.com

For sorbitan esters at the water-n-hexane interface, the differences in CMCs have been found to be small. nih.govresearchgate.net However, the nature of the oil phase has a significant effect; increasing the hydrocarbon chain length of the oil phase tends to increase the CMC values of sorbitan surfactants. nih.govresearchgate.net The molecular area (the area occupied by a single surfactant molecule at the interface) is another crucial parameter. For saturated sorbitan monoesters like this compound, lengthening the hydrocarbon chain leads to an increase in the molecular area at the water-air interface. nih.govidexlab.com However, at the water-oil interface, increasing the chain length of the oil phase tends to decrease the molecular area of the surfactant. nih.govresearchgate.net

Table 2: CMC and Molecular Area Data for Sorbitan Esters

| Surfactant | Interface | Observation on CMC | Observation on Molecular Area (Acmc) |

|---|---|---|---|

| Sorbitan Monostearate (Span 60) | Water-Oil | Increases with increasing oil phase chain length. nih.govresearchgate.net | Decreases with increasing oil phase chain length. nih.govresearchgate.net |

| Sorbitan Monooleate (Span 80) | Water-Hexane | Slightly higher than saturated counterparts. nih.govresearchgate.net | Markedly larger than other sorbitan monoesters. nih.govresearchgate.net |

| Sorbitan Monolaurate (Span 20) | Water-Oil | Higher CMC values compared to longer chain saturated esters. nih.govresearchgate.net | N/A |

The processes of micellization and adsorption are governed by thermodynamic principles. Key parameters such as the standard free energy of micellization (ΔG°mic), standard free energy of adsorption (ΔG°ads), enthalpy (ΔH°), and entropy (ΔS°) provide insight into the spontaneity and driving forces of these processes. ekb.eg

The negative values of ΔG°mic and ΔG°ads for sorbitan esters indicate that both micellization and adsorption are spontaneous processes. nih.govresearchgate.net The ΔG°ads is typically more negative than ΔG°mic, suggesting that surfactant molecules preferentially adsorb at the interface rather than forming micelles in the bulk phase until the interface is saturated. The micellization process is primarily driven by the hydrophobic effect, an entropic process where the ordering of water molecules around the hydrophobic tails is disrupted. rsc.org

For sorbitan surfactants, as the length of the hydrocarbon chain of the oil phase increases, ΔG°mic and ΔG°ads become less negative, indicating a less spontaneous reaction. nih.govresearchgate.net This suggests that the interaction between the surfactant's lipophilic tail and the oil phase becomes less favorable as the oil's chain length increases, hindering both adsorption and micelle formation. core.ac.uk The enthalpy of micellization (ΔH°mic) for non-ionic surfactants is often small and can be endothermic, opposed by the strong interaction of the hydrophilic head groups with water molecules.

Determination of Critical Micelle Concentration (CMC) and Molecular Area at Interfaces for Sorbitan Esters

Mechanisms of Emulsion Stabilization Mediated by this compound

Beyond simply lowering interfacial tension, this compound stabilizes emulsions through the formation of robust physical barriers at the droplet interface, preventing coalescence.

This compound molecules adsorb at the oil-water interface to form a structured interfacial film. huanachemical.com This film acts as a mechanical barrier that protects the dispersed droplets from coalescing when they collide. huanachemical.comfiveable.me The strength and viscoelasticity of this film are critical for long-term emulsion stability. nih.gov Sorbitan esters, particularly those that are solid at room temperature like this compound, can form condensed, viscoelastic films. core.ac.uknih.gov These films exhibit a certain structural strength that prevents droplet aggregation and phase separation. huanachemical.com In some systems, especially when combined with other surfactants or when the surfactant crystallizes at the interface, these films can form complex networks that entrap the dispersed phase, further enhancing stability.

The Hydrophilic-Lipophilic Balance (HLB) is a semi-empirical scale used to classify surfactants based on the balance of their hydrophilic and lipophilic properties. nih.govsdlookchem.com The HLB value is a crucial determinant of the type of emulsion a surfactant will promote. utl.pt Surfactants with low HLB values (typically 3-6) are more soluble in oil (lipophilic) and tend to form water-in-oil (W/O) emulsions. utl.ptcnchemsino.com Conversely, surfactants with high HLB values (8-18) are more water-soluble (hydrophilic) and favor the formation of oil-in-water (O/W) emulsions. utl.ptcnchemsino.com

Steric Hindrance and Electrostatic Repulsion Contributions in this compound Stabilized Systems

This compound, a non-ionic surfactant, primarily stabilizes emulsions through the mechanism of steric hindrance. fiveable.me As an amphiphilic molecule, it adsorbs at the oil-water interface, orienting its hydrophilic sorbitan head towards the aqueous phase and its lipophilic octadecanoyl (stearoyl) tail towards the oil phase. fiveable.meatamanchemicals.com This adsorption lowers the interfacial tension between the two immiscible liquids, facilitating the formation of droplets. fiveable.me

Once the droplets are formed, the adsorbed this compound molecules create a protective interfacial film. The stabilization arises from the physical barrier presented by the bulky sorbitan head groups and the hydrocarbon chains extending into the continuous phase. researchgate.net When two droplets approach each other, the overlap of these protruding molecular layers results in a significant repulsive force, known as steric hindrance. fiveable.me This repulsion prevents the droplets from getting close enough to coalesce, thereby maintaining the dispersion and ensuring the kinetic stability of the emulsion. humanjournals.com

Rheological Properties of this compound-Stabilized Emulsions

The rheological properties of emulsions stabilized with this compound (also known as sorbitan monostearate or SMS) are complex and critical to the texture and stability of the final product. These emulsions typically exhibit non-Newtonian, viscoelastic, and pseudoplastic (shear-thinning) behavior. researchgate.netresearchgate.net

The viscoelastic nature is characterized by the presence of both an elastic (storage) modulus (G') and a viscous (loss) modulus (G''). In many this compound-stabilized systems, particularly in the form of oleogels, the elastic modulus is higher than the viscous modulus (G' > G''), indicating a strong gel-like or solid-like structure. researchgate.netacs.org This structure is formed by the self-assembly of the surfactant molecules into a network within the continuous phase, providing stability against creaming and sedimentation. researchgate.net The pseudoplastic character means that the emulsion's viscosity decreases as the applied shear rate increases. researchgate.net This is a desirable property in many applications, allowing for ease of pumping and spreading while maintaining high viscosity at rest for stability.

Several factors influence the rheological properties of these emulsions:

Surfactant Concentration: Increasing the concentration of this compound generally leads to an increase in both the elastic and viscous moduli, resulting in a stronger, more coherent internal structure. researchgate.netsbmu.ac.ir

Oil Phase Type: The type of oil used can significantly affect the rheological behavior. For instance, oleogels prepared with low-viscosity oils like rapeseed or soybean oil tend to yield gels with higher viscoelastic moduli compared to those made with high-viscosity oils such as castor oil. csic.es

Temperature and Thermal History: The rheology is highly dependent on temperature. During cooling, a sharp increase in the elastic and viscous moduli is observed at the crystallization temperature of the surfactant, signifying the formation of the gel network. acs.org The rate of cooling can also impact the final structure and mechanical properties of the gel. csic.es

The table below summarizes findings on the rheological behavior of emulsions and oleogels containing sorbitan esters.

| System | Key Findings | Rheological Behavior | Influencing Factors | Reference |

| Oleogels with Sorbitan Monostearate (SMS) and Glyceryl Monostearate (GMS) | GMS generally produces stronger gels than SMS. Low-viscosity oils yield gels with higher viscoelastic functions. | Viscoelastic, Gel-like | Organogelator type (SMS vs. GMS), oil type, cooling rate | csic.es |

| Rapeseed Oil Oleogels with Span 60 (SMS) | Below the critical gelation concentration (CGC), the system is a weak liquid (G' < G''). Above the CGC, it forms a solid-like gel (G' > G''). | Viscoelastic, Thermoreversible | Surfactant concentration, temperature | acs.org |

| Emulsions with Sorbitan Monoesters | Elasticity increases with the length of the surfactant's alkyl chain and with increased surfactant concentration. | Pseudoplastic, Viscoelastic | Surfactant chain length, surfactant concentration | researchgate.net |

| Cupuassu Fat Emulsions with Tween 60/80 | Emulsions exhibit strong gel behavior and pseudoplastic character. | Pseudoplastic, Strong Gel (G' > G'') | Surfactant type and concentration | researchgate.net |

Influence of Stereoisomeric Differences on Emulsifying Properties of this compound Analogs

The stereochemistry of the polyol head group in sorbitan ester analogs can have a profound impact on their supramolecular assembly, which in turn dictates their emulsifying and oil-structuring properties. nih.govacs.org A comparative study of sorbitol dioctanoate (S8), an analog of this compound, and its stereoisomer, mannitol dioctanoate (M8), reveals significant differences in their functional capabilities. nih.gov

Sorbitol and mannitol are stereoisomers (epimers) that differ in the orientation of the hydroxyl group at the C-2 position. This subtle change at the molecular level leads to vastly different self-assembly behaviors in oil. nih.govacs.org

Sorbitol Dioctanoate (S8): This emulsifier forms small, hair-like, and less crystalline fibers in oil. This morphology is more effective at the oil-water interface, allowing the fibers to better encompass and stabilize water droplets. Consequently, S8 demonstrates superior emulsifying properties. nih.govacs.org

Mannitol Dioctanoate (M8): In contrast, the mannitol-based isomer assembles into long, highly crystalline, and rigid fibers. These larger fibrous structures are less flexible and cannot efficiently pack at the curved oil-water interface to stabilize droplets, leading to poorer emulsification performance. nih.govacs.org

These structural differences directly translate into their effectiveness as oleogelators and emulsifiers, as demonstrated by key experimental findings.

| Parameter | Mannitol Dioctanoate (M8) | Sorbitol Dioctanoate (S8) | Reference |

| Minimum Gelation Concentration (MGC) in Soybean Oil | 2% (w/w) | 3.5% (w/w) | nih.govacs.org |

| Maximum Water Emulsified | 30% (v/v) | 60% (v/v) | nih.govacs.org |

| Fiber Morphology | Long, crystalline fibers | Short, hair-like, less crystalline fibers | nih.govacs.org |

| Emulsification Efficiency | Poor | Good | nih.govacs.org |

The lower MGC for M8 indicates a higher efficiency in gelling the oil, attributed to its highly crystalline fiber network. acs.org However, this same crystallinity is detrimental to its function as an emulsifier. The more flexible, less crystalline network of S8, while requiring a higher concentration to form a gel, is significantly more effective at stabilizing a larger volume of water within the oil phase. nih.govacs.org This demonstrates that a subtle stereoisomeric difference at the molecular level can fundamentally alter the supramolecular structure and, consequently, the emulsifying functionality of sorbitan ester analogs. nih.gov

Biodegradation Pathways and Environmental Fate of Sorbitan Octadecanoate

Mechanisms of Biodegradation and Degradation Rates of Sorbitan Octadecanoate

The primary mechanism for the breakdown of sorbitan esters, including this compound, in the environment is biodegradation. europa.eu These compounds are readily susceptible to enzymatic hydrolysis, which breaks the ester bonds. This initial step yields sorbitan anhydrides (such as isosorbide) and the corresponding fatty acid, in this case, stearic acid. europa.eueuropa.eu These breakdown products are common substances in metabolic pathways and are further metabolized by microorganisms. europa.eu

Abiotic degradation processes like hydrolysis in water or phototransformation are not considered significant environmental fate pathways for sorbitan esters. europa.euepa.gov The estimated half-life for abiotic hydrolysis at a neutral pH is greater than one year. europa.eu

Experimental studies have confirmed that sorbitan esters are readily biodegradable. europa.euchemos.de Testing across the sorbitan esters category, which includes this compound, demonstrates significant degradation over a 28-day period, meeting the criteria for "readily biodegradable." europa.euepa.gov

Table 1: Biodegradation Rates for Sorbitan Esters

| Test Type/Substance Group | Duration | Degradation Rate | Finding | Source |

| OECD Guideline Screening Tests (Sorbitan Esters Category) | 28 days | 71 - 91% | Readily Biodegradable | europa.eu |

| Sorbitan Tristearate (Oxygen Depletion) | 28 days | 88% | Readily Biodegradable | chemos.de |

| Sorbitan Tristearate (CO₂ Generation) | 28 days | 88.9% | Readily Biodegradable | chemos.de |

| Sorbitan Monolaurate & Monooleate | 28 days | 60 - 83% | Moderately to Readily Biodegradable | epa.gov |

Environmental Persistence and Bioaccumulation Potential of this compound

Due to its ready biodegradability, this compound is not expected to persist in the environment. europa.euewg.org The rapid breakdown by microorganisms into smaller, easily metabolized components prevents its long-term accumulation in environmental compartments. europa.eu

The bioaccumulation potential of a substance is often estimated by its octanol-water partition coefficient (log Kow). For sorbitan esters with C18 fatty acids like octadecanoate, this value can be high, suggesting a tendency to accumulate in fatty tissues. europa.euchemos.de However, the potential for bioaccumulation is considered low. europa.euredox.com This is because the rapid rate of biodegradation and metabolic digestion by organisms effectively eliminates the substance before significant accumulation can occur. europa.eueuropa.eu The enzymatic breakdown into the free fatty acid and sorbitan anhydrides facilitates their effective metabolism and excretion in organisms like fish. europa.eu Calculated bioconcentration factor (BCF) values are low, further supporting the low potential for bioaccumulation. europa.eu

Table 2: Environmental Persistence and Bioaccumulation Profile

| Parameter | Value/Finding | Implication | Source(s) |

| Persistence | |||

| Biodegradation | Readily biodegradable | Not expected to persist | europa.euewg.org |

| Abiotic Hydrolysis (t½ at pH 7) | > 1 year | Not a relevant degradation pathway | europa.eu |

| Bioaccumulation | |||

| Log Koc (Adsorption Potential) | High (3.3 - >10 for C18 esters) | Tends to adsorb to soil/sediment | europa.eu |

| Bioaccumulation Potential | Not expected | Rapid biodegradation and metabolism prevent accumulation | europa.eueuropa.euredox.com |

| Metabolism | Hydrolyzed to free fatty acid and sorbitan anhydrides, which are readily metabolized | Low potential for accumulation in organisms | europa.eu |

Contextualization of Environmental Behavior in Different Ecosystems

The environmental behavior of this compound is dictated by its physical and chemical properties, primarily its low water solubility and high adsorption potential. europa.eufishersci.com

Soil and Sediment: Due to a high adsorption potential (log Koc > 3.3), this compound is expected to partition predominantly into soil and sediment if released into the environment. europa.eu In these compartments, it is expected to be rapidly degraded by microorganisms. europa.eu Its mobility in soil is considered low. fishersci.com

Aquatic Systems: Significant exposure to aquatic and sediment organisms is considered unlikely. europa.eu This is because sorbitan esters are expected to be eliminated to a high degree in sewage treatment plants due to their ready biodegradability. europa.eu Its low water solubility and strong tendency to adsorb to solids further limit its concentration in the water column. europa.eufishersci.com While some related compounds are suspected to be environmental toxins, experimental tests on the sorbitan esters category show very low toxicity to aquatic, sediment, and terrestrial organisms. europa.eueuropa.euewg.org

Q & A

Basic Research Questions

Q. What are the critical variables to optimize during the synthesis of sorbitan octadecanoate, and how can reaction efficiency be quantitatively assessed?

- Methodology: this compound is synthesized via esterification of sorbitol with stearic acid derivatives. Key variables include reaction temperature (ideally 150–180°C), catalyst type (e.g., acidic or enzymatic), and molar ratio of reactants . Efficiency can be measured using gas chromatography (GC) or high-performance liquid chromatography (HPLC) to quantify unreacted stearic acid and byproduct formation .

- Data Interpretation: Calculate yield (%) and purity (via melting point analysis or nuclear magnetic resonance (NMR) spectroscopy). Compare with literature benchmarks to validate reproducibility .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural integrity and purity?

- Methodology:

- Fourier-transform infrared spectroscopy (FTIR): Identify ester carbonyl (C=O) peaks at ~1730 cm⁻¹ and hydroxyl (-OH) groups from unreacted sorbitol .

- ¹H/¹³C NMR: Confirm esterification by analyzing proton shifts for sorbitol’s hydroxyl groups (disappearance of -OH signals) and stearate chain integration (δ 0.88–1.26 ppm for methyl/methylene groups) .

- Validation: Cross-reference spectral data with databases (e.g., PubChem) and replicate analyses to minimize instrument-specific artifacts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility profiles of this compound across different solvent systems?

- Experimental Design:

Conduct systematic solubility tests using standardized solvents (e.g., ethanol, hexane, water) under controlled temperature (25°C ± 0.5°C) and agitation conditions.

Quantify solubility via gravimetric analysis or UV-vis spectroscopy for trace detection .

- Data Contradiction Analysis:

- Compare results with prior studies to identify outliers (e.g., discrepancies due to solvent purity or polymorphic forms).

- Use Hansen solubility parameters (HSPs) to model solute-solvent interactions and predict solubility behavior .

Q. What experimental strategies can differentiate this compound’s emulsification efficacy in complex multicomponent systems (e.g., lipid-based drug delivery)?

- Methodology:

- Phase Behavior Studies: Use ternary phase diagrams to map emulsion stability regions (water/oil/surfactant ratios) .

- Dynamic Light Scattering (DLS): Measure droplet size distribution (polydispersity index <0.3 indicates stable emulsions) .

- Advanced Analysis:

- Compare interfacial tension reduction using pendant drop tensiometry.

- Conduct accelerated stability tests (e.g., centrifugation, thermal cycling) to assess long-term performance .

Q. How can computational modeling complement experimental data to predict this compound’s aggregation behavior in aqueous environments?

- Approach:

- Perform molecular dynamics (MD) simulations to model critical micelle concentration (CMC) and micelle morphology.

- Validate predictions with small-angle X-ray scattering (SAXS) or cryogenic transmission electron microscopy (cryo-TEM) .

- Data Integration:

- Correlate simulated aggregation numbers with experimental CMC values (e.g., from surface tension measurements) .

- Reference: .

Data Reproducibility and Validation

Q. What protocols ensure reproducibility in quantifying this compound’s hydroxyl value, a critical parameter for surfactant classification?

- Step-by-Step Protocol:

Acetylation: React the sample with acetic anhydride to esterify free hydroxyl groups.

Titration: Use potassium hydroxide (KOH) to neutralize unreacted anhydride.

Calculation: Hydroxyl value = (V_blank – V_sample) × N_KOH × 56.1 / sample mass (mg) .

- Quality Control: Replicate measurements (n ≥ 3) and include internal standards (e.g., glycerol) to calibrate the method .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.